5-(4-Hydroxyphenyl)-5-methylimidazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-10(8(14)11-9(15)12-10)6-2-4-7(13)5-3-6/h2-5,13H,1H3,(H2,11,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPQSNJXATVULS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Hydroxyphenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 4-hydroxybenzaldehyde with methylamine and glycine. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation. The reaction conditions often require a controlled temperature and pH to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: 5-(4-Hydroxyphenyl)-5-methylimidazolidine-2,4-dione is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate. Its derivatives are being investigated for their anti-inflammatory, antioxidant, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its incorporation into polymer matrices enhances the mechanical and thermal properties of the resulting materials.
Mechanism of Action
The mechanism of action of 5-(4-Hydroxyphenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the imidazolidine ring can participate in hydrophobic interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
- Crystallographic Differences : The fluorophenyl derivative (5-(4-FPh)-5-methyl-) exhibits a dihedral angle of 65.55° between the hydantoin core and aromatic ring, promoting hydrogen-bonded 1D chains . In contrast, the sulfonylated analog (1-(4-ClPhSO₂)-5-(4-FPh)-5-methyl-) adopts a U-shaped conformation with intermolecular Cl⋯F and F⋯F interactions .
- Spectral Trends : Hydroxyphenyl and fluorophenyl derivatives share C=O stretches near 1725 cm⁻¹, but the former shows broad O-H stretches (>3000 cm⁻¹) absent in halogenated analogs .
Table 2: Pharmacological Comparison
- Neurological Targets: The dimethylaminobenzyl derivative exhibited antidepressant activity via non-MAO pathways, contrasting with tricyclic antidepressants .
Biological Activity
5-(4-Hydroxyphenyl)-5-methylimidazolidine-2,4-dione, also known as a derivative of hydantoin, has garnered attention for its potential biological activities. This compound is structurally characterized by an imidazolidine ring with a hydroxyl-substituted phenyl group, which influences its pharmacological properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure includes:
- An imidazolidine core
- A hydroxyl group on the phenyl ring
- Two carbonyl groups contributing to its reactivity
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
- Receptor Modulation : It may interact with neurotransmitter receptors, contributing to neuroprotective effects and influencing conditions such as Alzheimer’s disease.
- Antioxidant Activity : The hydroxyl group on the phenyl ring enhances its ability to scavenge free radicals, suggesting potential applications in oxidative stress-related disorders.
Anticancer Properties
Several studies have indicated that derivatives of hydantoin exhibit anticancer properties. For instance, research has shown that this compound can induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro assays have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Case Studies and Research Findings
-
Anticancer Activity Study :
- Objective : To evaluate the cytotoxic effects of this compound on breast cancer cells.
- Methodology : MTT assay was conducted to assess cell viability after treatment with varying concentrations of the compound.
- Results : The compound exhibited significant cytotoxicity at concentrations above 20 µM, inducing apoptosis through caspase activation.
-
Antimicrobial Efficacy :
- Objective : To determine the antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Methodology : Disk diffusion method was employed to evaluate the inhibition zones.
- Results : The compound showed notable inhibition against both bacterial strains at a concentration of 50 µg/disc.
Data Tables
| Biological Activity | Methodology | Results |
|---|---|---|
| Anticancer | MTT Assay | Significant cytotoxicity at >20 µM |
| Antimicrobial | Disk Diffusion | Inhibition zones against S. aureus and E. coli |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the alkylation or acylation of the hydantoin core in 5-(4-Hydroxyphenyl)-5-methylimidazolidine-2,4-dione derivatives?
- Methodological Answer : Alkylation and acylation of the hydantoin core typically follow "General Method B," involving nucleophilic substitution under basic conditions. For example, alkylation with 2-bromo-1-(4-methoxyphenyl)ethan-1-one () or acylation with 2,4-difluorobenzoyl chloride () is performed in anhydrous pyridine or DMF. Yields vary (45–78%) depending on substituent steric/electronic effects, with purification via recrystallization or chromatography. Key characterization includes ¹H/¹³C NMR to confirm regioselectivity at the N3 position and UPLC-MS for purity validation .
Q. How can crystallographic data inform the structural analysis of this compound analogs?
- Methodological Answer : Single-crystal X-ray diffraction reveals critical structural parameters, such as the dihedral angle between the hydantoin ring and aromatic substituents (e.g., 65.55° in 5-(4-fluorophenyl) analogs), which influence molecular packing and hydrogen-bonding networks (). Coplanarity of the hydantoin ring and bond distances (e.g., C=O at ~1.21 Å) validate synthetic integrity. These data guide computational modeling of steric effects in drug design .
Q. What spectroscopic techniques are essential for characterizing hydantoin derivatives, and how are conflicting NMR signals resolved?
- Methodological Answer : ¹H/¹³C NMR is critical for confirming substitution patterns. Overlapping signals (e.g., multiplet overlaps with water peaks in ) are resolved using deuterated solvents (DMSO-d6), decoupling techniques, or 2D NMR (COSY, HSQC). For example, in 5-(4-chlorophenyl) derivatives, distinct aromatic proton splitting (J = 8.72 Hz) and carbonyl carbon shifts (~175 ppm) confirm regiochemistry .
Advanced Research Questions
Q. How can researchers address contradictory yield data in hydantoin derivatization reactions (e.g., 45% vs. 78% yields under similar conditions)?
- Methodological Answer : Yield discrepancies arise from electronic/steric effects of substituents and reaction kinetics. For instance, electron-withdrawing groups (e.g., -Cl in ) may slow alkylation, reducing yields compared to electron-donating groups (e.g., -OCH₃ in ). Factorial design experiments () can optimize variables like temperature, solvent polarity, and stoichiometry. DOE (Design of Experiments) tools (e.g., ANOVA) statistically identify critical factors .
Q. What computational strategies predict the impact of substituents on the hydrogen-bonding network and solubility of hydantoin derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations model substituent effects on hydrogen-bond donor/acceptor capacity. For example, the hydroxyl group in 5-(4-hydroxyphenyl) derivatives enhances solubility via H-bonding with polar solvents, while hydrophobic substituents (e.g., -CF₃) reduce it. Molecular dynamics simulations correlate crystallographic data () with solvation free energy to prioritize derivatives for pharmacokinetic studies .
Q. How do reaction mechanisms differ between N3-alkylation and N1-sulfonylation in hydantoin functionalization?
- Methodological Answer : N3-alkylation proceeds via SN2 displacement (e.g., using alkyl halides in ), favored by the nucleophilic N3 lone pair. In contrast, N1-sulfonylation () involves electrophilic attack of sulfonyl chlorides under basic conditions. Mechanistic studies (e.g., kinetic isotope effects or Hammett plots) differentiate pathways. LC-MS monitoring of intermediates identifies competing side reactions (e.g., O-alkylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
